tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type of bonds (covalent, ionic, etc.), the geometry of the molecule, and the presence of any functional groups.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the type of reactions (substitution, addition, elimination, etc.), the conditions required, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Antibacterial Agents Development
Research has shown that derivatives of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, specifically 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, exhibit significant antibacterial activities. Among these derivatives, the 7-aminopyrrolidinyl and the 7-diazabicyclo naphthyridine compounds were identified as the most potent in vitro and in vivo, with one compound selected for clinical evaluation due to its favorable microbiological activity, low toxicity, and pharmacokinetic profile (Bouzard et al., 1989).
Fluorescence Sensing
In another study, a compound synthesized from tert-butyl-3,4-dihydropyridine derivatives, specifically 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrated the ability to form a highly fluorescent scandium complex. This complex can be used for enantioselective sensing of chiral amino alcohols, employing a fluorescence ligand displacement assay that accurately measures both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis of Complex Molecular Structures
The tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate derivatives have been utilized as intermediates in the synthesis of complex molecular structures. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been developed. This method involves a four-step process starting from commercially available materials and has been optimized for high yield (Zhang et al., 2018).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential future applications and research directions for the compound.
Please consult with a chemist or a reliable scientific database for specific information about your compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBLYXMPGIYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583115 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
CAS RN |
912270-39-4 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.